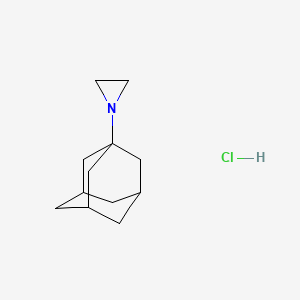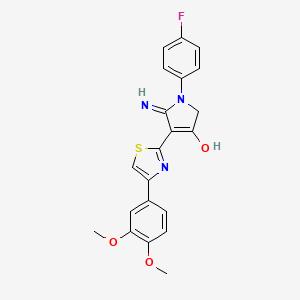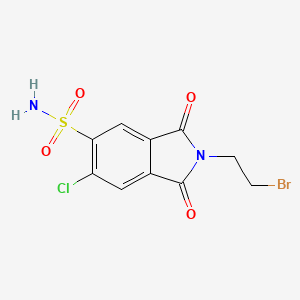
Aziridine, 1-(1-adamantyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-(1-adamantyl)-, hydrochloride: is a chemical compound that features an aziridine ring attached to an adamantyl group, with the hydrochloride salt form enhancing its solubility and stability. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric and electronic properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Aziridine, 1-(1-adamantyl)-, hydrochloride typically begins with adamantane or its derivatives, such as 1-bromoadamantane.
Key Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. For example, using environmentally friendly solvents and catalysts can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Aziridine, 1-(1-adamantyl)-, hydrochloride can undergo nucleophilic substitution reactions due to the strained aziridine ring.
Ring-Opening Reactions: The aziridine ring can be opened under acidic or basic conditions, leading to various functionalized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate ring-opening reactions.
Major Products:
Functionalized Amines: Ring-opening reactions typically yield functionalized amines, which can be further derivatized for various applications.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Aziridine, 1-(1-adamantyl)-, hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antiviral and Antitumor Agents: The compound’s derivatives have shown potential as antiviral and antitumor agents due to their ability to interact with biological macromolecules.
Industry:
Polymer Chemistry: Aziridine derivatives are used in the production of cross-linked polymers and as curing agents for epoxy resins.
Mecanismo De Acción
Molecular Targets and Pathways:
Interaction with Nucleophiles: The aziridine ring’s high reactivity allows it to interact with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.
Steric Effects: The bulky adamantyl group can influence the compound’s binding affinity and selectivity for specific molecular targets.
Comparación Con Compuestos Similares
Aziridine: The parent compound, aziridine, lacks the adamantyl group and has different reactivity and stability profiles.
1-Adamantylamine: This compound features the adamantyl group but lacks the aziridine ring, resulting in different chemical properties and applications.
Uniqueness:
Steric and Electronic Properties: The combination of the aziridine ring and the adamantyl group imparts unique steric and electronic properties, making Aziridine, 1-(1-adamantyl)-, hydrochloride a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
102585-87-5 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
1-(1-adamantyl)aziridine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-13(1)12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8H2;1H |
Clave InChI |
AHRGYZNLRLGEMV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C23CC4CC(C2)CC(C4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)



![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)

![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)


